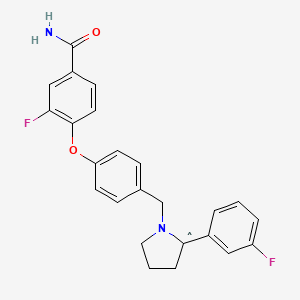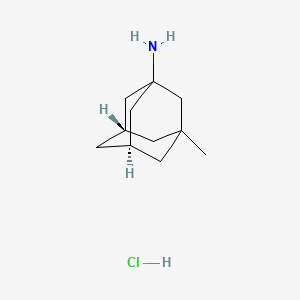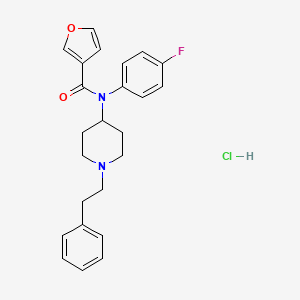![molecular formula C13H32O6Si4 B12351955 2,2,4,4,6,6,8-Heptamethyl-8-{3-[(oxiran-2-yl)methoxy]propyl}-1,3,5,7,2,4,6,8-tetroxatetrasilocane CAS No. 139052-13-4](/img/structure/B12351955.png)
2,2,4,4,6,6,8-Heptamethyl-8-{3-[(oxiran-2-yl)methoxy]propyl}-1,3,5,7,2,4,6,8-tetroxatetrasilocane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Cyclotetrasiloxane, 2,2,4,4,6,6,8-heptamethyl-8-[3-(2-oxiranylmethoxy)propyl]- is a specialized organosilicon compound. It belongs to the class of cyclotetrasiloxanes, which are cyclic compounds containing silicon and oxygen atoms. This compound is notable for its unique structure, which includes multiple methyl groups and an oxirane (epoxide) functional group.
Preparation Methods
The synthesis of Cyclotetrasiloxane, 2,2,4,4,6,6,8-heptamethyl-8-[3-(2-oxiranylmethoxy)propyl]- typically involves the following steps:
Hydrolysis and Condensation: The starting material, dimethyldichlorosilane, is hydrolyzed in water to form a mixture of silanols and siloxanes. This mixture undergoes condensation to form cyclic siloxanes.
Functionalization: The cyclic siloxane is then functionalized by introducing the oxirane group. This is achieved through a reaction with an epoxide precursor
Properties
CAS No. |
139052-13-4 |
|---|---|
Molecular Formula |
C13H32O6Si4 |
Molecular Weight |
396.73 g/mol |
IUPAC Name |
2,2,4,4,6,6,8-heptamethyl-8-[3-(oxiran-2-ylmethoxy)propyl]-1,3,5,7,2,4,6,8-tetraoxatetrasilocane |
InChI |
InChI=1S/C13H32O6Si4/c1-20(2)16-21(3,4)18-23(7,19-22(5,6)17-20)10-8-9-14-11-13-12-15-13/h13H,8-12H2,1-7H3 |
InChI Key |
IPXMMBFOSWEGRL-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(O[Si](O[Si](O[Si](O1)(C)C)(C)CCCOCC2CO2)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3,6-bis[(E)-2-pyridin-4-ylethenyl]-9H-carbazole](/img/structure/B12351907.png)



![5-[2-[4-[[2-butyl-4-chloro-5-(trityloxymethyl)imidazol-1-yl]methyl]phenyl]phenyl]tetrazolidine](/img/structure/B12351945.png)

![N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methylheptanamide;(6S)-N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide](/img/structure/B12351963.png)


